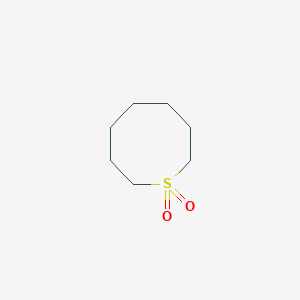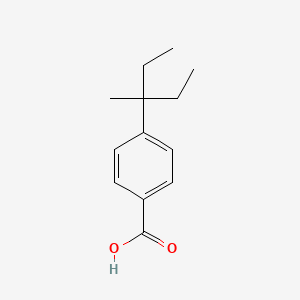![molecular formula C15H17NO2 B14733588 2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone CAS No. 5401-32-1](/img/structure/B14733588.png)
2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (–CH=N) formed by the condensation of an aldehyde or ketone with a primary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone typically involves the condensation reaction between 4-acetylbenzaldehyde and cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent. The reaction mixture is heated to around 70-80°C for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, with careful control of temperature and reaction time to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of the corresponding amine and aldehyde or ketone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, leading to the formation of metal complexes. These complexes can exhibit catalytic activity in various chemical reactions. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{(e)-[(4-Hydroxyphenyl)imino]methyl}cyclohexanone
- 2-{(e)-[(4-Bromophenyl)imino]methyl}cyclohexanone
- 2-{(e)-[(4-Methylphenyl)imino]methyl}cyclohexanone
Uniqueness
2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone is unique due to the presence of the acetyl group, which imparts specific chemical and physical properties. The acetyl group can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar Schiff bases .
Propiedades
Número CAS |
5401-32-1 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-[(4-acetylphenyl)iminomethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H17NO2/c1-11(17)12-6-8-14(9-7-12)16-10-13-4-2-3-5-15(13)18/h6-10,13H,2-5H2,1H3 |
Clave InChI |
CIDVWWGFLIWJFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


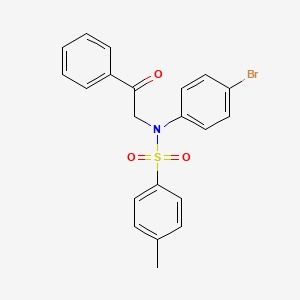
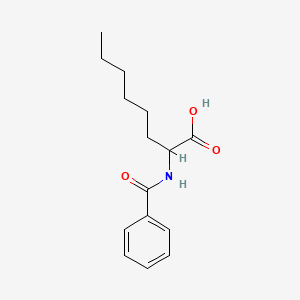

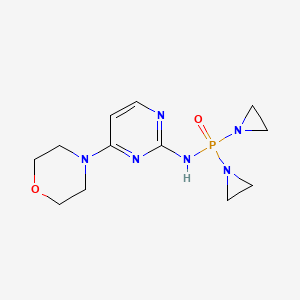
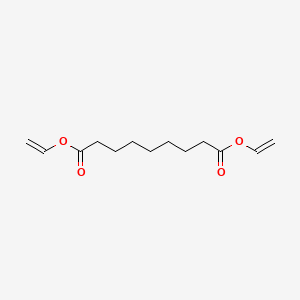
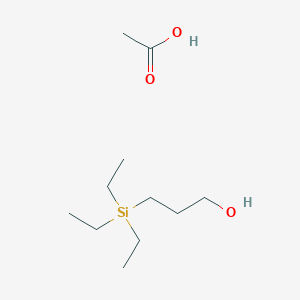
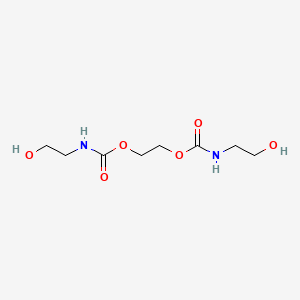
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)

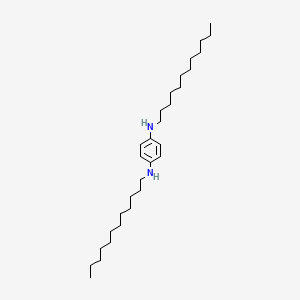
![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)

